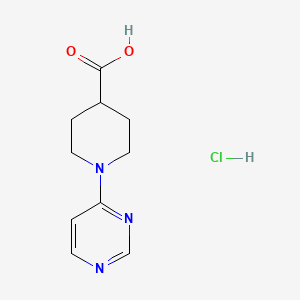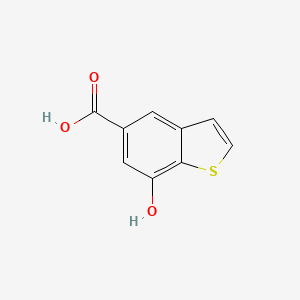![molecular formula C7H5N3O2 B1376439 1H-吡唑并[3,4-c]吡啶-7-羧酸 CAS No. 1140239-98-0](/img/structure/B1376439.png)
1H-吡唑并[3,4-c]吡啶-7-羧酸
描述
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
科学研究应用
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its structural similarity to nucleic acid bases.
作用机制
Target of Action
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound Pyrazolo-pyridine derivatives have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It’s known that the pyrazolo-pyridine derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The interaction of these compounds with their targets can lead to various biochemical changes.
Biochemical Pathways
Given the structural similarity of pyrazolo-pyridine derivatives with purine bases, it’s plausible that they may interact with pathways involving these bases .
Result of Action
Given the structural similarity of pyrazolo-pyridine derivatives with purine bases, it’s plausible that they may have significant effects at the molecular and cellular levels .
生化分析
Biochemical Properties
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . Additionally, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can bind to specific proteins, altering their conformation and activity. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s biochemical properties.
Cellular Effects
The effects of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to target biomolecules, such as enzymes or receptors, leading to inhibition or activation . This binding can result in conformational changes that alter the activity of the target molecule. Additionally, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For example, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid may degrade into inactive metabolites over time, reducing its efficacy. Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of disease-related pathways or promotion of beneficial cellular processes . At high doses, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. These threshold effects highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid may influence metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid within cells and tissues are critical for its biological activity . The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and localization. Once inside the cell, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound can also be influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is essential for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, the compound may be directed to the nucleus, where it can interact with nuclear proteins and modulate gene expression.
准备方法
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of substituted hydrazines with pyridine derivatives under acidic conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . Industrial production methods often involve the use of preformed pyrazole or pyridine intermediates, which are then subjected to cyclization reactions under controlled conditions .
化学反应分析
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrazole or pyridine rings.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
相似化合物的比较
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms in the ring structure.
1H-Pyrazolo[4,3-C]pyridine: Similar in structure but with a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[1,5-A]pyridine: Features a different arrangement of the pyrazole and pyridine rings, leading to distinct chemical properties.
The uniqueness of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid lies in its specific ring fusion pattern and the resulting electronic and steric properties, which influence its reactivity and biological activity .
属性
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCQBSMPWSLCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140239-98-0 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


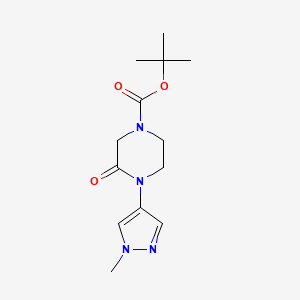

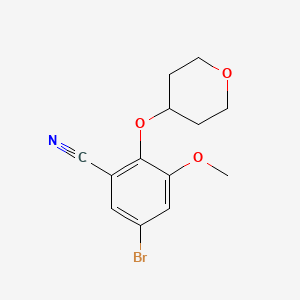
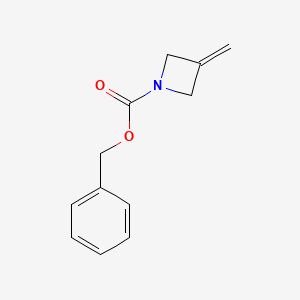
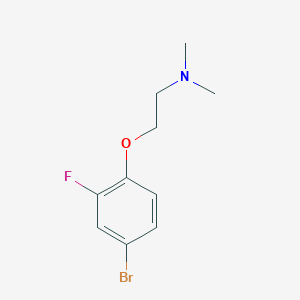
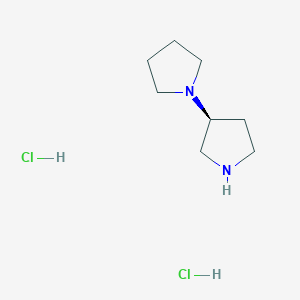
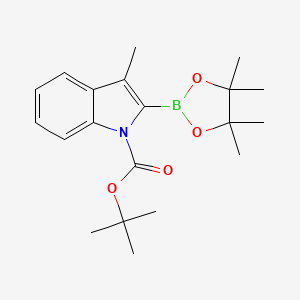


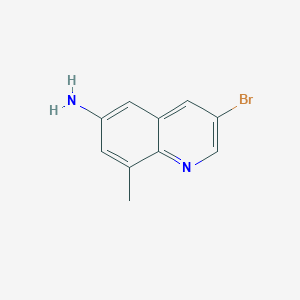

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)
